DTPA forms monolayers on a polycrystalline gold electrode through a self-assembly process. These self-assembled monolayers, known as gold 3,3'-dithiodipropionic acid self-assembled monolayer modified electrodes, are used in various studies related to electron transfer and surface plasmon resonance [].
DTPA serves as a precursor substrate in the synthesis of polythioesters containing 3-mercaptopropionic acid. These polythioesters are polymers with interesting properties and potential applications in drug delivery and material science [].
DTPA can be used as a primary carbon supplement in the culture medium for specific bacterial strains. For instance, research has shown its effectiveness in supporting the growth of a novel betaproteobacterium strain, DPN7 [].
3,3'-Dithiodipropionic acid is a sulfur-containing organic compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol. It appears as a white to pale yellow crystalline powder and is known for its high reactivity and ability to form self-assembled monolayers on gold electrodes. This compound is also recognized by various synonyms including dithiobispropanoic acid and bis(2-carboxyethyl) disulfide .
The compound features two carboxylic acid groups and a disulfide bond, which contribute to its unique chemical properties. It is utilized in various chemical applications, particularly in the synthesis of polythioesters and as a capping agent for nanoparticles .
The synthesis of 3,3'-dithiodipropionic acid typically involves the following methods:
3,3'-Dithiodipropionic acid has several applications across various fields:
Studies have shown that 3,3'-dithiodipropionic acid interacts with various biological systems. For instance, it has been reported to influence microbial metabolism and growth rates when used in culture media. Additionally, its reactive nature allows it to engage in redox reactions with other biological molecules, potentially affecting cellular processes .
Several compounds share structural similarities with 3,3'-dithiodipropionic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Carboxyethyl disulfide | C4H6O4S2 | Contains similar disulfide linkage; used in organic synthesis. |
3-Mercaptopropionic acid | C3H6O2S | Contains a thiol group; used in polymer chemistry. |
Dithioerythritol | C4H10O4S2 | Similar structure; commonly used as a reducing agent in biochemistry. |
3,3'-Dithiodipropionate | C6H8O4S2 | A related compound that lacks one carboxylic acid group; used similarly in nanotechnology. |
What sets 3,3'-dithiodipropionic acid apart from these similar compounds is its dual carboxylic acid functionality combined with a disulfide bond. This unique structure allows it to participate in diverse
The industrial synthesis of DTDP typically involves a two-step process starting with 3,3'-dithiodipropionic acid. In a representative procedure, 3,3'-dithiodipropionic acid (10 g, 47.6 mmol) is reacted with ethanol (22.1 g, 480 mmol) and p-toluenesulfonic acid (0.4 g, 2.1 mmol) in toluene under reflux for 24 hours [3]. This esterification step produces dithiodipropionate diethyl, which is subsequently hydrolyzed using hydrazine (12 g, 240 mmol) in ethanol at 85°C for 5 hours to yield DTDP [3]. The reaction employs a Dean-Stark trap to remove water, shifting the equilibrium toward ester formation. Industrial reactors optimize mixing efficiency and heat transfer to maintain consistent temperatures, ensuring reproducible yields of 70% or higher [3].
The hydrolysis of 3,3'-thiodipropionitrile (TDN) serves as a critical pathway for DTDP synthesis. TDN (C₆H₈N₂S), a liquid with a boiling point of 191–194°C at 7 mmHg [5], undergoes acid-catalyzed hydrolysis to form DTDP.
The hydrolysis follows pseudo-first-order kinetics, with the rate constant $$ kh $$ expressed as:
$$
kh = kA[H^+] + kN + kB[OH^-]
$$
where $$ kA $$, $$ kN $$, and $$ kB $$ represent acid-, neutral-, and base-catalyzed rate constants, respectively [6]. At elevated temperatures (80–90°C), the acid-catalyzed pathway dominates, reducing the half-life $$ t_{1/2} $$ to approximately 2.5 hours under optimized conditions [6]. Temperature control is critical to minimize side reactions, such as oxidation of the disulfide bond, which can reduce yields by 15–20% if deviations exceed ±5°C [3].
Maximizing DTDP yield requires precise stoichiometric ratios of TDN to hydrolyzing agents. Experimental data indicate that a 1:5 molar ratio of TDN to hydrazine in ethanol achieves 70% yield, with excess hydrazine driving the reaction to completion [3]. Solvent selection also plays a role; ethanol-water mixtures (5% v/v) enhance product solubility during recrystallization, reducing impurities by 30% compared to pure ethanol [3].
While hydrolysis of TDN remains the industrial standard, exploratory routes include:
Post-synthesis purification involves recrystallization from ethanol-water solutions (5% v/v), yielding DTDP as a white powder with a melting point of 154–158°C [4]. Infrared spectroscopy confirms the absence of residual esters or nitriles, while titration with NaOH verifies purity ≥97.5% [4]. Large-scale operations employ continuous crystallization units with controlled cooling rates (0.5–1.0°C/min) to optimize crystal size and minimize occluded solvents [3].
Irritant